molecular formula C18H11Cl2F3N2O3 B2799236 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide CAS No. 1023524-40-4

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2799236
CAS No.: 1023524-40-4
M. Wt: 431.19
InChI Key: LLGCHYSXNQYQPY-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound characterized by its multiple functional groups, including chloro, methyl, trifluoromethoxy, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the oxazole ring. One common approach is the cyclization of a suitable precursor containing the dichlorophenyl group. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can help optimize the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of the chloro groups makes it susceptible to oxidation reactions.

  • Reduction: : The oxazole ring can be reduced under specific conditions.

  • Substitution: : The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of chlorinated phenols or carboxylic acids.

  • Reduction: : Reduction of the oxazole ring to a pyrrole derivative.

  • Substitution: : Introduction of various functional groups at the trifluoromethoxy position.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may make it useful in studying biological systems and interactions.

  • Medicine: : It could serve as a lead compound for the development of new pharmaceuticals.

  • Industry: : Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets or pathways in the body. Understanding the exact mechanism requires detailed biochemical studies and experimentation.

Comparison with Similar Compounds

This compound can be compared to other oxazole derivatives and similar compounds with trifluoromethoxy groups. Some similar compounds include:

  • 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

  • 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride

These compounds share structural similarities but may differ in their functional groups and reactivity

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2F3N2O3/c1-9-14(16(25-28-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)27-18(21,22)23/h2-8H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGCHYSXNQYQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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